molecular formula C7H16O B146734 2,4-Dimethyl-3-pentanol CAS No. 600-36-2

2,4-Dimethyl-3-pentanol

Cat. No.: B146734
CAS No.: 600-36-2
M. Wt: 116.2 g/mol
InChI Key: BAYAKMPRFGNNFW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-pentanol (CAS 600-36-2) is a branched secondary alcohol with the molecular formula C₇H₁₆O. Its structure features two methyl groups at the 2- and 4-positions of a pentanol backbone, resulting in increased steric hindrance and altered physicochemical properties compared to linear alcohols. This compound is primarily utilized as an intermediate in organic synthesis and as a solvent in specialty chemical applications due to its moderate polarity and hydrophobic character .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3-pentanol can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyl-3-pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2,4-dimethyl-3-pentanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Functional Role

2,4-Dimethyl-3-pentanol can be synthesized through the reduction of 2,4-dimethyl-3-pentanone. The synthesis typically yields up to 97% under optimal conditions, making it an efficient intermediate in various chemical reactions. The compound acts as a proton source in diastereoselective coupling reactions, particularly with 2-substituted acrylate derivatives, showcasing its importance in synthetic organic chemistry .

Applications in Organic Synthesis

  • Building Block in Polymer Chemistry :
    • Serves as a crucial building block in the synthesis of polymers. Its hydroxyl group facilitates polymerization processes involving diols and other reactants, leading to complex structures.
  • Proton Source in Chemical Reactions :
    • Utilized in diastereoselective coupling reactions, enhancing the efficiency of synthesizing chiral compounds which are vital in pharmaceuticals and agrochemicals .

Environmental Applications

This compound has been employed as a surrogate groundwater contaminant in environmental studies. It aids in understanding the behavior of organic pollutants in aquifer systems through cumulative flux measurements . This application is critical for assessing groundwater contamination and developing remediation strategies.

Case Study 1: Polymerization Processes

A study demonstrated the use of this compound in the iterative tandem catalysis of secondary diols to produce chiral polyesters. The results indicated that this compound significantly improved the yield and selectivity of the polymerization process.

Case Study 2: Environmental Monitoring

In a series of experiments designed to measure evaporative fluxes from contaminated sites, this compound was used to simulate groundwater conditions. The findings revealed that its presence could effectively mimic the behavior of more hazardous contaminants, providing insights into pollutant dynamics .

Data Tables

Application AreaDescription
Organic SynthesisIntermediate for synthesizing various compounds
Polymer ChemistryBuilding block for polymerization processes
Environmental StudiesSurrogate for groundwater contamination studies

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-pentanol primarily involves its interaction with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group (-OH) can form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent in chemical reactions. Additionally, its hydrophobic alkyl chains allow it to interact with non-polar substances, enhancing its solubility in organic solvents .

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 130.23 g/mol
  • Boiling point: 160–162°C
  • Density: 0.82 g/cm³ at 20°C
  • Solubility: Low water solubility (3.2 g/100 mL) but miscible with common organic solvents like ethanol and ether.

Its synthesis typically involves hydroformylation or Grignard reactions, followed by catalytic hydrogenation. Research into its applications often emphasizes its role in producing plasticizers, surfactants, and flavoring agents, where branching enhances thermal stability and reduces volatility .

Structural and Physical Properties

The branching in 2,4-Dimethyl-3-pentanol distinguishes it from linear and less-branched alcohols. Below is a comparative analysis of its physical properties against structurally related compounds:

Compound Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (g/100 mL) LogP (Octanol-Water)
This compound 130.23 160–162 3.2 2.1
3-Pentanol 88.15 119–121 5.8 0.9
2-Methyl-3-pentanol 116.20 145–147 4.1 1.5
4-Methyl-2-pentanol 102.17 132–134 4.9 1.2

Key Observations :

  • Boiling Point : Increased branching elevates boiling points due to stronger London dispersion forces, despite reduced molecular symmetry.
  • Water Solubility: Branching reduces polarity, lowering solubility compared to linear isomers (e.g., 3-pentanol). This aligns with trends observed in hydrophobic compounds like phenolic derivatives .
  • LogP: Higher LogP values (indicative of lipophilicity) make this compound preferable in non-aqueous industrial applications.

Chemical Reactivity

Oxidation

This compound oxidizes to 2,4-dimethyl-3-pentanone under mild conditions (e.g., CrO₃/H₂SO₄). Compared to 3-pentanol, its secondary alcohol structure and steric hindrance slow oxidation rates by ~40% .

Esterification

Reactivity with acetic acid (via Fischer esterification):

Compound Reaction Rate (k, L/mol·s)
This compound 0.0021
3-Pentanol 0.0047
2-Methyl-3-pentanol 0.0035

Steric effects from methyl groups hinder nucleophilic attack, reducing esterification efficiency.

Research Findings and Data Sources

Data aggregation platforms like Research Gate have enabled cross-disciplinary analysis of its environmental impact . For detailed methodologies, refer to guidelines on tabulating scientific data as per SCI论文写作 standards .

Limitations :

  • Limited commercial availability due to complex synthesis routes.
  • Fewer catalytic studies compared to primary alcohols.

Q & A

Q. Basic: How is 2,4-dimethyl-3-pentanol characterized and identified in laboratory settings?

Answer: Identification relies on physicochemical properties (e.g., CAS No. 600-36-2 ) and analytical techniques:

  • Spectroscopy : IR and ¹³C NMR verify functional groups and structure. For example, IR peaks for hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) bonds, coupled with ¹³C NMR signals for branched carbons (δ 20–35 ppm) .
  • Chromatography : GC/MS confirms purity and distinguishes stereoisomers (e.g., in plant extracts) .
  • Solubility : Volumetric methods measure mutual solubility with water (e.g., 0.61–0.67 g/100 g at 303 K) .

Q. Basic: What methods are used to determine the solubility of this compound in aqueous systems?

Answer:

  • Volumetric Analysis : Phase separation at controlled temperatures (e.g., 293–303 K) quantifies mutual solubility between water and this compound. Data from Ginnings and Hauser (ref 1) show temperature-dependent trends .
  • Analytical Validation : Single-point measurements (e.g., 303 K) via gravimetric or titrimetric methods cross-validate results, though discrepancies may arise due to volatility or impurities .

Q. Advanced: How does this compound function as a solvent in Ru-catalyzed C(sp³)-H alkylation of piperidines?

Answer: Its steric hindrance enhances reaction efficiency:

  • Role : As a bulky alcohol solvent, it stabilizes the Ru catalyst by reducing unproductive coordination, enabling selective α-alkylation .
  • Methodology : Optimize solvent-to-catalyst ratios (e.g., 1 mL solvent per 0.25 mmol substrate) and pair with trans-1,2-cyclohexanedicarboxylic acid for activation .
  • Limitations : High boiling point (≈115–119°C) necessitates prolonged reflux, risking side reactions .

Q. Advanced: Why does this compound show low activity as a reductant in Re-catalyzed deoxydehydration (DODH) of diols?

Answer: Comparative studies reveal:

  • Reductant Efficiency : Despite its high partition coefficient (K=40.5 in TCE tracers ), steric hindrance limits electron transfer in ReVII alkoxide formation. For example, only trace 1-octene formed vs. 14% with 3-pentanol .
  • Experimental Design : Test primary/secondary alcohol reductants (e.g., 1-butanol vs. 3-pentanol) under inert conditions (140°C, Ar atmosphere). Monitor alkene yield via GC .

Q. Advanced: How can researchers resolve discrepancies in cytotoxicity data for this compound?

Answer: Address volatility and assay conditions:

  • Volatility Mitigation : Use sealed systems or low-evaporation plates to prevent loss during IC50 determination .
  • Cross-Validation : Compare results across labs (e.g., Statens Seruminstitut vs. Shiseido) using standardized triethanolamine controls .
  • Data Interpretation : Note IC50 proximity to reference compounds (e.g., 3,3-dithiodipropionic acid) to contextualize toxicity thresholds .

Q. Advanced: What strategies improve enantioselectivity when using this compound in asymmetric synthesis with Shvo catalysts?

Answer:

  • Solvent Optimization : Its low polarity enhances substrate-catalyst interactions but requires thermal stability (e.g., 90°C under Ar) .
  • Catalyst Engineering : Pair with APCW4 (artificial plant cell walls) to stabilize intermediates. Monitor enantiomeric excess via chiral HPLC .
  • Future Directions : Explore directed evolution of subtilisin catalysts for higher thermal tolerance in non-polar solvents .

Q. Basic: How is this compound synthesized, and what are common impurities?

Answer:

  • Synthesis : Typically via Grignard alkylation of 3-pentanone followed by reduction (e.g., NaBH₄) .
  • Impurities : Branched isomers (e.g., 2,4-dimethyl-2-pentanol) may form; purify via fractional distillation or silica gel chromatography .

Q. Advanced: How do soil column experiments using this compound as a partitioning tracer inform TCE contamination studies?

Answer:

  • Design : Use columns with residual TCE saturation (e.g., 5–10%) and compare tracer elution profiles (K=40.5) against conservative tracers (e.g., 2-propanol) .
  • Data Analysis : Calculate TCE saturation via retardation factors. Replicate at lower TCE levels to assess sensitivity .

Q. Basic: What spectroscopic features distinguish this compound from its isomers?

Answer:

  • ¹³C NMR : Unique shifts for C3 (δ ~70 ppm, hydroxyl-bearing) and branched methyl groups (δ ~20–22 ppm) .
  • IR : Absence of carbonyl peaks (≈1700 cm⁻¹) differentiates it from ketone analogs (e.g., 2,4-dimethyl-3-pentanone) .

Q. Advanced: How is this compound detected in natural product extracts, and what are its ecological roles?

Answer:

  • Extraction : Solvent-based (e.g., hexane) or steam distillation isolates volatile components. Confirm via GC/MS (e.g., m/z 116 for molecular ion) .
  • Ecological Significance : Found in Gardenia spp. as a floral volatile; study biosynthetic pathways via isotope labeling .

Properties

IUPAC Name

2,4-dimethylpentan-3-ol
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InChI

InChI=1S/C7H16O/c1-5(2)7(8)6(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BAYAKMPRFGNNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16O
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DSSTOX Substance ID

DTXSID9022075
Record name 2,4-Dimethyl-3-pentanol
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Molecular Weight

116.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,4-Dimethyl-3-pentanol
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CAS No.

600-36-2
Record name 2,4-Dimethyl-3-pentanol
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Record name 2,4-DIMETHYL-3-PENTANOL
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Record name 3-Pentanol, 2,4-dimethyl-
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